1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea

Catalog No.
S3033864
CAS No.
1170916-35-4
M.F
C19H19N5O
M. Wt
333.395
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-t...

CAS Number

1170916-35-4

Product Name

1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea

IUPAC Name

1-(2-methylphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea

Molecular Formula

C19H19N5O

Molecular Weight

333.395

InChI

InChI=1S/C19H19N5O/c1-13-5-3-4-6-17(13)22-19(25)21-16-10-8-15(9-11-16)20-18-12-7-14(2)23-24-18/h3-12H,1-2H3,(H,20,24)(H2,21,22,25)

InChI Key

SDFONMCZEAHKTQ-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C

solubility

not available

1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea is an organic compound characterized by its complex structure, which includes a urea moiety linked to a phenyl group that is further substituted with a 6-methylpyridazin-3-ylamino group and an o-tolyl group. This unique arrangement of functional groups contributes to its distinct chemical properties, making it a subject of interest in various fields of organic chemistry and medicinal research. The compound's molecular formula is C16_{16}H18_{18}N4_{4}O, and it has the potential for diverse applications due to its biological activity and chemical reactivity .

There is no current information available on the specific mechanism of action of this compound.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Dispose of the compound according to appropriate chemical waste disposal regulations.
  • Kinase Inhibition: The presence of the urea moiety suggests a possible application as a kinase inhibitor. Urea-based compounds are known to target the ATP binding pocket of various kinases []. However, further research would be needed to determine the specific kinase targets and biological effects of 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea.
  • Medicinal Chemistry: The molecule contains several functional groups that could be involved in interactions with biological targets. Studying these interactions could provide insights into the design of new drugs with specific properties.
, including:

  • Oxidation: This reaction can be facilitated by agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
  • Reduction: Reduction processes can be conducted using reagents like sodium borohydride or lithium aluminum hydride, yielding various reduced forms of the compound.
  • Substitution Reactions: The aromatic rings present in the compound can participate in electrophilic or nucleophilic substitution reactions, influenced by the specific conditions and reagents employed .

These reactions are typically conducted under controlled conditions using solvents such as dichloromethane or ethanol and may require acidic or basic catalysts.

1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea exhibits significant biological activity, particularly in pharmacological studies. Its structure allows for interaction with specific molecular targets, such as enzymes and receptors, which modulate their activity. Although detailed studies are necessary to elucidate the exact mechanisms of action, preliminary investigations suggest potential applications in treating various diseases, including cancer and inflammatory conditions .

The synthesis of 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea typically involves a multi-step process:

  • Formation of 6-Methylpyridazin-3-ylamine: This is achieved by reacting 6-methylpyridazine with an appropriate amine source under controlled conditions.
  • Coupling with 4-Aminophenyl Isocyanate: The resulting 6-methylpyridazin-3-ylamine is then reacted with 4-aminophenyl isocyanate to create an intermediate compound.
  • Introduction of the o-Tolyl Group: Finally, the intermediate is reacted with o-tolyl isocyanate to yield the target compound.

Industrial synthesis may optimize these steps using advanced techniques such as flow chemistry to enhance yield and purity .

The unique properties of 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea make it suitable for various applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating diseases such as cancer and autoimmune disorders.
  • Chemical Research: The compound's reactivity allows it to be utilized in synthetic organic chemistry for developing new materials or compounds with specific properties .

Interaction studies are critical for understanding how 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea interacts at the molecular level. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Biochemical Pathway Analysis: Investigating how the compound influences various biochemical pathways and its potential therapeutic effects.

Such studies are essential for determining the efficacy and safety profile of the compound in clinical settings .

Several compounds share structural similarities with 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-phenylureaLacks o-tolyl groupDifferent reactivity due to lack of substitution
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-p-tolylureaMethyl group on p-positionPotentially alters binding interactions
1-(4-Aminophenyl)-3-(o-tolyl)ureaSimplified structure without pyridazineLess complex but may have different biological activities

The uniqueness of 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

3

Dates

Last modified: 08-17-2023

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